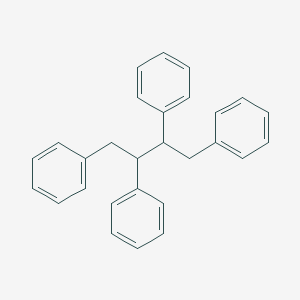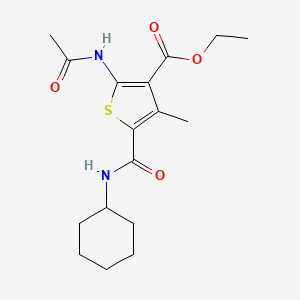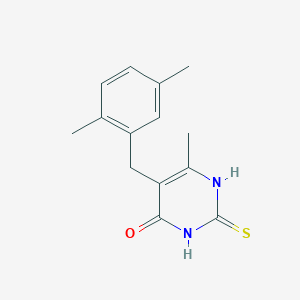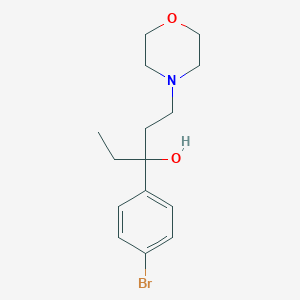
3-(4-Fluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one is an organic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. The presence of the fluorophenyl group in its structure makes it a unique derivative with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with phenylacetone in the presence of a reducing agent. One common method involves the use of aluminum chloride (AlCl3) as a catalyst in dichloromethane (DCM) at temperatures ranging from 25-30°C for about 12 hours . The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzophenone, while reduction can produce 4-fluorophenylpropanol.
Scientific Research Applications
3-(4-Fluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one: This compound has similar structural features but with two fluorine atoms on the phenyl ring.
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-(phenylamino)propan-1-one: This compound contains a chlorine atom in addition to the fluorine atom, which may alter its chemical properties and biological activity.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one imparts unique electronic and steric effects, making it distinct from other similar compounds. These effects influence its reactivity, stability, and interaction with biological targets, contributing to its specific applications and potential therapeutic benefits .
Properties
Molecular Formula |
C21H18FNO |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-anilino-3-(4-fluorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H18FNO/c22-18-13-11-16(12-14-18)20(23-19-9-5-2-6-10-19)15-21(24)17-7-3-1-4-8-17/h1-14,20,23H,15H2 |
InChI Key |
FAWMISIYPNOEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11089950.png)

![(3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11089964.png)
![3-(2,2-diethoxyethylsulfanyl)-7-(3-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11089966.png)
![5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol](/img/structure/B11089967.png)
![2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11089971.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11089978.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11089981.png)
![5-chloro-2-{5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11089988.png)


![5-{[(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11090025.png)
![N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090038.png)
